molecular formula C11H19NO5 B2795833 1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidine-3-carboxylic acid CAS No. 1784095-47-1

1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidine-3-carboxylic acid

Cat. No. B2795833
M. Wt: 245.275
InChI Key: UIJNTGYEUVCROE-UHFFFAOYSA-N
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Description

“1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1784095-47-1 . It has a molecular weight of 245.28 . The compound is stored at room temperature and has a purity of 95%. It is in the form of an oil .


Synthesis Analysis

The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C11H19NO5/c1-10(2,3)17-9(15)12-6-5-11(7-12,16-4)8(13)14/h5-7H2,1-4H3,(H,13,14) . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The compound is in the form of an oil and is stored at room temperature . It has a molecular weight of 245.28 .

Scientific Research Applications

Odor Detection and Chemical Interactions

Research has explored the detection of mixtures of carboxylic acids, including similar compounds to 1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidine-3-carboxylic acid, and their interactions with various odorants. The study focused on understanding the summation of these acids with other compounds, revealing that the interaction can vary significantly based on the structure and properties of the acids involved (Miyazawa et al., 2009).

Chemical Synthesis and Biological Activity

Carboxylic acid derivatives have been synthesized and evaluated for their biological activities. For instance, 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, related compounds, were investigated for their antibacterial properties against various bacterial infections (Santilli et al., 1975). Similarly, derivatives of 1,2,3,4-tetrahydro-β-carboline carboxylic acids were synthesized and tested for their hepatoprotective activity, indicating the potential therapeutic applications of such compounds (Saiga et al., 1987).

Bioactive Compounds and Chemical Properties

Carboxylic acids, including those structurally similar to the chemical of interest, have been studied for their bioactive properties. Natural and synthesized neo fatty (carboxylic) acids and their analogs and derivatives have shown potential for various biological activities, suggesting a promising avenue for chemical preparations and pharmaceutical applications (Dembitsky, 2006). Similarly, the structure-related antioxidant, microbiological, and cytotoxic activities of certain carboxylic acids have been reviewed, showing the impact of structural differences on their biological properties (Godlewska-Żyłkiewicz et al., 2020).

Biocatalyst Inhibition and Metabolic Impact

The impact of carboxylic acids on biocatalyst inhibition has been a subject of study. These acids, being precursors for various industrial chemicals, can inhibit microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield. Understanding this inhibition can aid in metabolic engineering strategies to increase microbial robustness and industrial performance (Jarboe et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-6-5-11(7-12,16-4)8(13)14/h5-7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJNTGYEUVCROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidine-3-carboxylic acid

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